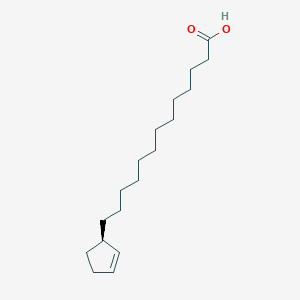
2-Cyclopentene-1-tridecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-chaulmoogric acid is the (R)-enantiomer of chaulmoogric acid.
Wissenschaftliche Forschungsanwendungen
Lewis Acid-Induced Isomerization
- Isomerization to Cyclopentenes : A study by Ivanova et al. (2017) reports a mild Lewis acid-induced isomerization of donor-acceptor cyclopropanes into substituted cyclopentenes, which could have implications for the reactivity and synthesis of compounds like 2-Cyclopentene-1-tridecanoic acid (Ivanova et al., 2017).
Synthesis and Chemical Transformation
- Synthesis of Cyclopentanol : Yao et al. (2015) discussed the synthesis of cyclopentanol from cyclopentene, which is a related process to the synthesis of 2-Cyclopentene-1-tridecanoic acid. Their work involves thermodynamic analysis and experimental validation (Yao et al., 2015).
- Catalyzed Cyclizations : Research by Liu et al. (2012) highlights a method for synthesizing cyclopentenones, a class of compounds related to 2-Cyclopentene-1-tridecanoic acid, through highly enantioselective triene cyclization (Liu et al., 2012).
Cyclopentanones and Cyclopentenones in Industry
- Industrial Application of Cyclopentanones : Jiang et al. (2018) reported the occurrence of cyclopentanones and 2-cyclopenten-1-ones in pyrolysates of organic-rich shales, indicating their importance in industrial processes (Jiang et al., 2018).
Cooperative Catalysis
- N-heterocyclic Carbene/Lewis Acid Catalysis : Cardinal-David et al. (2010) researched cooperative N-heterocyclic carbene/Lewis acid catalysis for highly stereoselective annulation reactions, which could be relevant for the synthesis and transformation of compounds like 2-Cyclopentene-1-tridecanoic acid (Cardinal-David et al., 2010).
Electrocatalytic Properties
- Photochromic and Electrocatalytic Properties : Peters and Branda (2003) explored the electrochromic properties in photochromic dithienylcyclopentenes, which could inform the understanding of the electrocatalytic properties of related compounds like 2-Cyclopentene-1-tridecanoic acid (Peters & Branda, 2003).
Eigenschaften
Produktname |
2-Cyclopentene-1-tridecanoic acid |
|---|---|
Molekularformel |
C18H32O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
13-[(1R)-cyclopent-2-en-1-yl]tridecanoic acid |
InChI |
InChI=1S/C18H32O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h11,14,17H,1-10,12-13,15-16H2,(H,19,20)/t17-/m0/s1 |
InChI-Schlüssel |
XMVQWNRDPAAMJB-KRWDZBQOSA-N |
Isomerische SMILES |
C1C[C@H](C=C1)CCCCCCCCCCCCC(=O)O |
SMILES |
C1CC(C=C1)CCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
C1CC(C=C1)CCCCCCCCCCCCC(=O)O |
Synonyme |
chaulmoogric acid chaulmoogric acid sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid](/img/structure/B1253775.png)
![(2R,3R,5R,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253776.png)
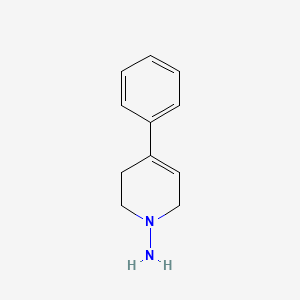
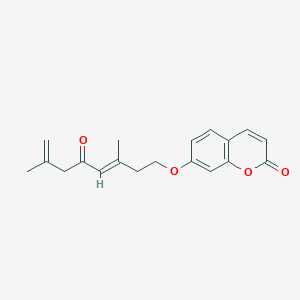

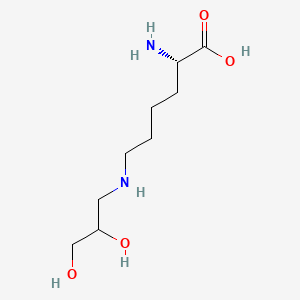
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-ethoxyphenyl)-2,4-dioxobutanamide](/img/structure/B1253786.png)
![3-[1-(4-bromophenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1,2-dimethylindole](/img/structure/B1253787.png)
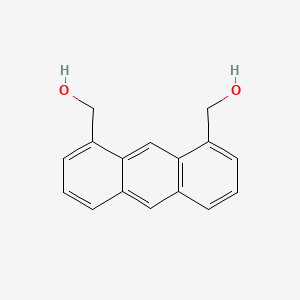

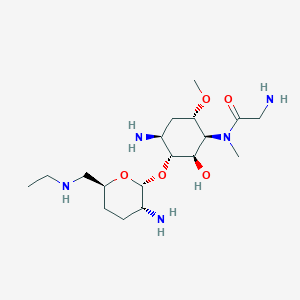
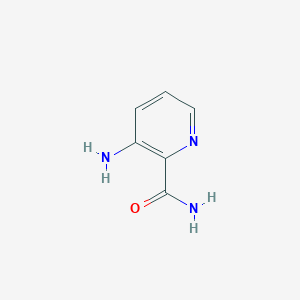

![12H-Benzo[a]phenoxazine](/img/structure/B1253799.png)